molecular formula C17H26BrNO B14506024 Undecanamide, N-(4-bromophenyl)- CAS No. 63579-06-6

Undecanamide, N-(4-bromophenyl)-

Cat. No.: B14506024
CAS No.: 63579-06-6
M. Wt: 340.3 g/mol
InChI Key: GOJWWMBCSOBSDQ-UHFFFAOYSA-N
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Description

Undecanamide, N-(4-bromophenyl)- is an organic compound with the molecular formula C17H26BrNO It is a member of the amide family, characterized by the presence of a bromophenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecanamide, N-(4-bromophenyl)- typically involves the reaction of 4-bromoaniline with undecanoic acid or its derivatives. One common method is the reaction of 4-bromoaniline with undecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Undecanamide, N-(4-bromophenyl)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Undecanamide, N-(4-bromophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Undecanamide, N-(4-bromophenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Undecanamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)benzamide
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

Undecanamide, N-(4-bromophenyl)- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .

Properties

CAS No.

63579-06-6

Molecular Formula

C17H26BrNO

Molecular Weight

340.3 g/mol

IUPAC Name

N-(4-bromophenyl)undecanamide

InChI

InChI=1S/C17H26BrNO/c1-2-3-4-5-6-7-8-9-10-17(20)19-16-13-11-15(18)12-14-16/h11-14H,2-10H2,1H3,(H,19,20)

InChI Key

GOJWWMBCSOBSDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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